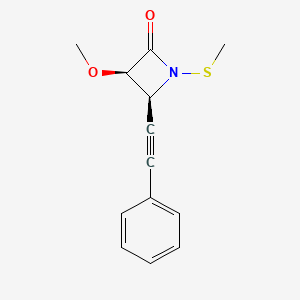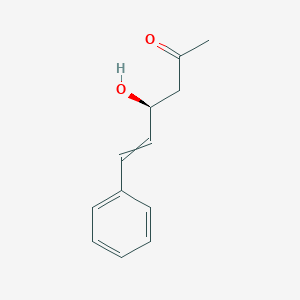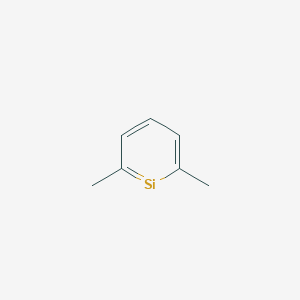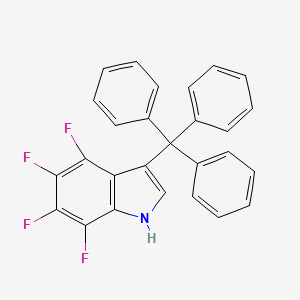
N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine is a synthetic organic compound that belongs to the class of heterocyclic aromatic amines These compounds are characterized by the presence of nitrogen atoms within their ring structures, which can impart unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-5-nitroaniline with 2-chloropyrazine under basic conditions to form the intermediate product. This intermediate is then subjected to cyclization with a suitable pyrimidine derivative under acidic or basic conditions to yield the final compound. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents is also crucial to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or nitro derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
類似化合物との比較
Similar Compounds
N-(2-Methyl-5-nitrophenyl)-4-(2-pyrazinyl)-2-pyrimidinamine: Unique due to its specific substitution pattern and potential biological activity.
N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine: Similar structure but with a pyridine ring instead of a pyrazine ring.
N-(2-Methyl-5-nitrophenyl)-4-(2-thiazolyl)-2-pyrimidinamine: Contains a thiazole ring, which may impart different chemical and biological properties.
Uniqueness
This compound is unique due to its combination of a nitrophenyl group, a pyrazinyl group, and a pyrimidinamine core. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
641615-37-4 |
|---|---|
分子式 |
C15H12N6O2 |
分子量 |
308.29 g/mol |
IUPAC名 |
N-(2-methyl-5-nitrophenyl)-4-pyrazin-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C15H12N6O2/c1-10-2-3-11(21(22)23)8-13(10)20-15-18-5-4-12(19-15)14-9-16-6-7-17-14/h2-9H,1H3,(H,18,19,20) |
InChIキー |
JKTUDDZSUHRUJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=NC=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)-](/img/structure/B12591794.png)
![[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12591800.png)

![[1,3'-Bi-1H-indole]-3-acetamide, N,N-dimethyl-](/img/structure/B12591810.png)



![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)
![N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine](/img/structure/B12591864.png)
![2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile](/img/structure/B12591868.png)
![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)
